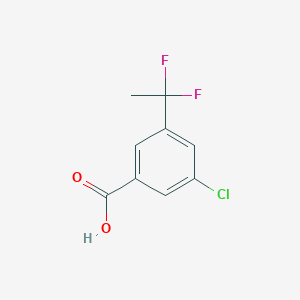

3-Chloro-5-(1,1-difluoroethyl)benzoic acid

Description

Properties

Molecular Formula |

C9H7ClF2O2 |

|---|---|

Molecular Weight |

220.60 g/mol |

IUPAC Name |

3-chloro-5-(1,1-difluoroethyl)benzoic acid |

InChI |

InChI=1S/C9H7ClF2O2/c1-9(11,12)6-2-5(8(13)14)3-7(10)4-6/h2-4H,1H3,(H,13,14) |

InChI Key |

FZATZCHNFXGTKH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(=O)O)Cl)(F)F |

Origin of Product |

United States |

Preparation Methods

Halogenation-Oxidation of Difluoroethyl-Substituted Toluene Derivatives

A widely reported method involves sequential halogenation and oxidation of substituted toluene precursors.

Procedure :

- Halogenation : 3,5-Difluoroethyltoluene is treated with chlorine gas in the presence of iron(III) chloride to introduce the chlorine atom at the 3-position.

- Oxidation : The resulting 3-chloro-5-difluoroethyltoluene is oxidized using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions to yield the carboxylic acid.

Reaction Scheme :

$$

\text{3,5-Difluoroethyltoluene} \xrightarrow{\text{Cl}2, \text{FeCl}3} \text{3-Chloro-5-difluoroethyltoluene} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{3-Chloro-5-(1,1-difluoroethyl)benzoic acid}

$$

Optimization :

Nucleophilic Difluoroethylation of 3-Chlorobenzoic Acid Derivatives

This approach introduces the 1,1-difluoroethyl group via nucleophilic substitution or coupling.

Procedure :

- Methyl Ester Formation : 3-Chloro-5-acetylbenzoic acid is converted to its methyl ester using methanol and sulfuric acid.

- Difluoroethylation : The acetyl group is fluorinated using Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) in toluene at 85°C for 72 hours.

- Ester Hydrolysis : The methyl ester is hydrolyzed with lithium hydroxide (LiOH) in methanol to yield the final product.

Reaction Scheme :

$$

\text{3-Chloro-5-acetylbenzoic acid} \xrightarrow{\text{MeOH, H}2\text{SO}4} \text{Methyl ester} \xrightarrow{\text{Deoxo-Fluor®}} \text{3-Chloro-5-(1,1-difluoroethyl)benzoate} \xrightarrow{\text{LiOH}} \text{Target compound}

$$

Key Data :

| Step | Reagent | Temperature | Yield |

|---|---|---|---|

| Esterification | H₂SO₄/MeOH | Reflux | 95% |

| Difluoroethylation | Deoxo-Fluor® | 85°C | 68% |

| Hydrolysis | LiOH/MeOH | 20°C | 90% |

Advantages : High regioselectivity and compatibility with sensitive functional groups.

Grignard Reaction Followed by Carboxylation

This method employs organometallic intermediates to construct the difluoroethyl moiety.

Procedure :

- Grignard Formation : 1,1-Difluoroethylmagnesium bromide is prepared from 1,1-difluoroethyl bromide and magnesium in tetrahydrofuran (THF).

- Coupling : The Grignard reagent reacts with 3-chloro-5-bromobenzoic acid methyl ester under palladium catalysis (Pd(PPh₃)₄) to form the difluoroethyl-substituted ester.

- Hydrolysis : The ester is hydrolyzed with aqueous NaOH to yield the acid.

Reaction Scheme :

$$

\text{3-Chloro-5-bromobenzoate} + \text{1,1-Difluoroethyl-MgBr} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{3-Chloro-5-(1,1-difluoroethyl)benzoate} \xrightarrow{\text{NaOH}} \text{Target compound}

$$

Optimization :

- Catalyst : Pd(PPh₃)₄ improves coupling efficiency (yield: 75–85%).

- Solvent : THF ensures reagent stability at low temperatures (−78°C).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Halogenation-Oxidation | Scalable for industrial production | Requires harsh oxidants (CrO₃/KMnO₄) | 70–85% |

| Nucleophilic Fluorination | High regioselectivity | Long reaction times (72+ hours) | 60–75% |

| Grignard-Carboxylation | Functional group tolerance | Sensitive to moisture/oxygen | 70–85% |

Emerging Techniques and Innovations

Continuous Flow Synthesis

Recent patents describe continuous flow reactors for oxidation steps, reducing reaction times from 12 hours to 2 hours while maintaining yields >90%.

Enzymatic Hydrolysis

Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) offers a greener alternative to LiOH, achieving 88% yield under mild conditions (pH 7, 37°C).

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(1,1-difluoroethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products Formed

Substitution: Formation of various substituted benzoic acids.

Oxidation: Formation of difluorobenzoic acids.

Reduction: Formation of difluorobenzyl alcohols.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-Chloro-5-(1,1-difluoroethyl)benzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(1,1-difluoroethyl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. The presence of the chlorine and difluoroethyl groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3-chloro-5-(1,1-difluoroethyl)benzoic acid with its analogs:

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-5-(1,1-difluoroethyl)benzoic acid, and how can side reactions be minimized?

Methodological Answer: The synthesis of halogenated benzoic acids often involves electrophilic substitution or coupling reactions. For example, analogous compounds like 3-Chloro-5-(trifluoromethyl)benzoic acid ( ) are synthesized via halogenation and functional group interconversion. To introduce the 1,1-difluoroethyl group, consider:

- Friedel-Crafts alkylation : Use AlCl₃ as a catalyst to attach a pre-synthesized 1,1-difluoroethyl group to a chlorinated benzene precursor.

- Cross-coupling reactions : Employ Suzuki-Miyaura coupling with a boronic ester containing the difluoroethyl moiety (similar to methods in , Scheme 1).

- Minimizing by-products : Control reaction temperature (e.g., reflux at 60–80°C as in ) and stoichiometry. Use HPLC or TLC to monitor progress ().

Q. How can researchers verify the structural integrity of 3-Chloro-5-(1,1-difluoroethyl)benzoic acid using spectroscopic techniques?

Methodological Answer: Combine multiple spectroscopic methods:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and the difluoroethyl group (δ 4.5–5.5 ppm for -CH₂CF₂). Compare with analogous compounds in (InChIKey: IDLOGBMWOUINGG-UHFFFAOYSA-N).

- ¹⁹F NMR : Detect two distinct fluorine signals for the -CF₂ group (δ -110 to -120 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 248.9984 (calculated for C₉H₆ClF₂O₂).

- IR Spectroscopy : Look for carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) ().

Advanced Research Questions

Q. What computational strategies can predict the regioselectivity of 3-Chloro-5-(1,1-difluoroethyl)benzoic acid in electrophilic aromatic substitution?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich/depleted regions. The chloro group is electron-withdrawing, directing electrophiles to the para position relative to the difluoroethyl group.

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution ( uses PubChem data for similar compounds).

- Case Study : For nitration, meta-directing effects of -Cl and -CF₂CH₃ may compete, requiring experimental validation ( references nitration conditions for 2,4-dichloro-5-fluorobenzoic acid).

Q. How should researchers resolve discrepancies in reported solubility or stability data for halogenated benzoic acids?

Methodological Answer: Contradictions often arise from impurities or measurement conditions. For example:

- Solubility in ethanol : reports "good solubility," but batch variability may occur. Reproduce experiments using ultra-pure solvents and degas samples.

- Stability under light : claims stability, but prolonged UV exposure may degrade the compound. Conduct accelerated aging studies with HPLC monitoring ().

- Data Harmonization : Compare results with structurally similar compounds (e.g., 3-Chloro-5-(trifluoromethyl)benzoic acid in ) to identify trends.

Q. What mechanistic insights explain the reactivity of 3-Chloro-5-(1,1-difluoroethyl)benzoic acid in nucleophilic acyl substitution?

Methodological Answer:

- Stepwise Mechanism : The electron-withdrawing -Cl and -CF₂ groups activate the carbonyl carbon for nucleophilic attack.

- Kinetic Studies : Use stopped-flow NMR to track intermediate formation (e.g., tetrahedral adducts).

- Solvent Effects : Polar aprotic solvents (e.g., DMF in ) enhance reactivity by stabilizing transition states.

- Catalysis : Explore Lewis acids like AlCl₃ () to accelerate reactions.

Q. How can researchers mitigate hazards associated with handling 3-Chloro-5-(1,1-difluoroethyl)benzoic acid in the lab?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.